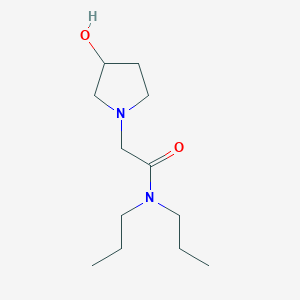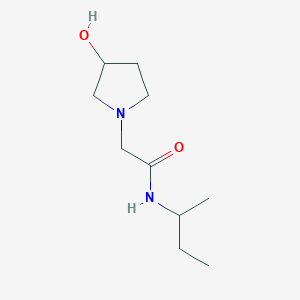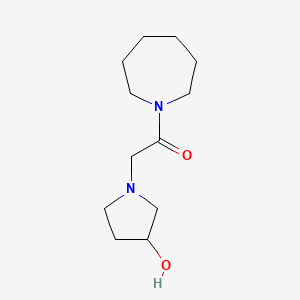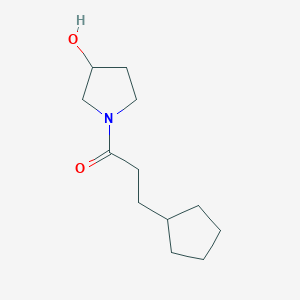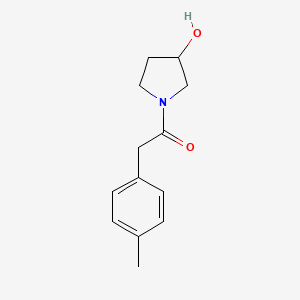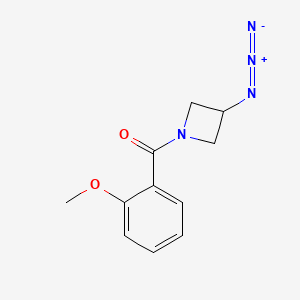
(3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone
概要
説明
(3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound features an azido group attached to an azetidine ring and a 2-methoxyphenyl group attached to the carbonyl carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone typically involves the following steps:
Formation of Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of amino alcohols or amino ketones.
Introduction of Azido Group: : The azido group can be introduced using azidation reactions, often involving reagents like sodium azide (NaN₃).
Coupling with 2-Methoxyphenyl Group: : The final step involves the coupling of the azetidine ring with the 2-methoxyphenyl group, which can be achieved through various coupling reactions, such as the Ullmann reaction or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and safety.
化学反応の分析
(3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the azido group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Nucleophiles such as alkyl halides or amines can be used for substitution reactions, often requiring a catalyst like palladium or copper.
Major Products Formed
Oxidation Products: : Various oxo derivatives depending on the specific conditions.
Reduction Products: : Amines or other reduced derivatives.
Substitution Products: : Substituted azetidines or other derivatives depending on the nucleophile used.
科学的研究の応用
(3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: : The compound can be employed in biological studies to understand the role of azetidines in biological systems.
Industry: : The compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which (3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
類似化合物との比較
(3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone: can be compared with other azetidine derivatives, such as 1-(3,4,5-trimethoxyphenyl)azetidin-2-one and cis-3-Azido-2-methoxyindolines . These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of the azido group and the 2-methoxyphenyl group, which can impart distinct chemical and biological properties.
List of Similar Compounds
1-(3,4,5-trimethoxyphenyl)azetidin-2-one
cis-3-Azido-2-methoxyindolines
Phenyl(pyrrolidin-1-yl)methanone
2-Methoxyphenyl isocyanate
特性
IUPAC Name |
(3-azidoazetidin-1-yl)-(2-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-10-5-3-2-4-9(10)11(16)15-6-8(7-15)13-14-12/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITBOGFMBQRSKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


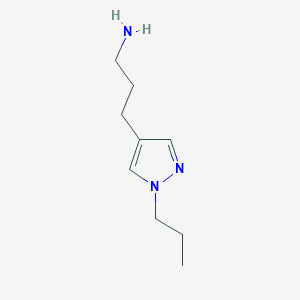
![1-[(Cyclopropylamino)methyl]cyclopentan-1-ol](/img/structure/B1489005.png)
![2H,3H,5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-3,6,6-trione](/img/structure/B1489006.png)

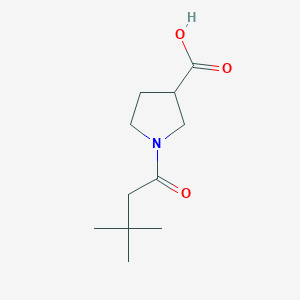
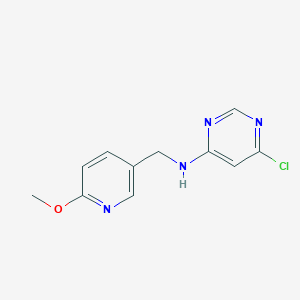
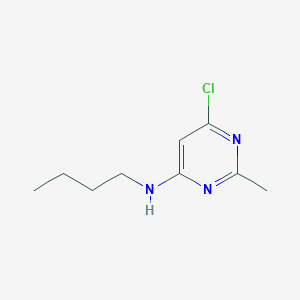
![1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489018.png)
